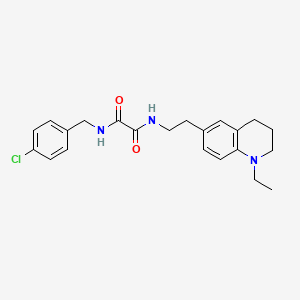

Methyl 2-amino-6-chlorobenzoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Applications

A Convenient Synthesis of Amino Acid Methyl Esters : A series of amino acid methyl ester hydrochlorides were prepared by reacting amino acids with methanol in the presence of trimethylchlorosilane, showcasing a methodology compatible with both natural and synthetic amino acids, including aromatic ones. This approach highlights a potential route for synthesizing or modifying compounds like "Methyl 2-amino-6-chlorobenzoate hydrochloride" for applications in peptide synthesis or as intermediates in organic synthesis (Jiabo Li & Y. Sha, 2008).

Environmental and Biological Applications

Bioremediation of Groundwater Micropollutants : Aminobacter sp. MSH1 has been shown to utilize certain chlorobenzamide compounds as a sole carbon, nitrogen, and energy source. This bacterium's catabolic pathways for degrading chlorobenzoates provide insights into potential bioremediation applications for related compounds, suggesting that "Methyl 2-amino-6-chlorobenzoate hydrochloride" could be a target or byproduct in environmental bioremediation efforts aimed at mitigating groundwater pollution (B. Raes et al., 2019).

Pharmacological Research

Anticonvulsant Activity of Enaminones : The evaluation of certain enaminones for anticonvulsant activity using the amygdala kindling model of epilepsy provides a framework for assessing the neurological effects of related compounds. Though not directly about "Methyl 2-amino-6-chlorobenzoate hydrochloride," this research demonstrates how structural analogs can be screened for potential therapeutic effects, suggesting avenues for pharmacological research into similar compounds (K. Scott et al., 1993).

properties

IUPAC Name |

methyl 2-amino-6-chlorobenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)7-5(9)3-2-4-6(7)10;/h2-4H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETFGLGULASHNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-6-chlorobenzoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2913639.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2913641.png)

![N1-(4-methylbenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2913645.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2913660.png)